molecular formula C13H17N3O3S B2546363 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 68292-01-3

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2546363
CAS No.: 68292-01-3
M. Wt: 295.36
InChI Key: AKVKBBWEQVZYJA-UHFFFAOYSA-N
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Description

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a synthetic small molecule building block of significant interest in medicinal chemistry research. Its structure incorporates a benzo[d]isoxazole scaffold, a heterocycle known to be of immense importance due to its wide spectrum of potential biological activities . The molecule is functionalized with a (4-methylpiperazin-1-yl)sulfonyl group, a feature common in the design of compounds targeting the central nervous system. The benzo[d]isoxazole core is a privileged structure in drug discovery. Research on analogous compounds, particularly 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]benzo[d]isoxazole derivatives, has demonstrated that this chemotype can exhibit a multifunctional affinity for key neuroreceptors, including serotonin receptors (5-HT 2A , 5-HT 6 , 5-HT 7 ) and the dopamine D2 receptor . These receptors are clinically relevant targets for investigating novel therapeutic agents for conditions such as behavioral and psychological symptoms of dementia (BPSD) . Furthermore, various isoxazole derivatives have been investigated for their potential anticancer properties, with studies showing that some derivatives can act as potent apoptotic agents in cell line models . The specific mechanism of action for this compound is not yet fully characterized and is an active area of investigation. Researchers value this compound for its potential utility in developing novel probes for neuroscience and oncology research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVKBBWEQVZYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as Cu(I) or Ru(II), to facilitate the cyclization reaction, and the use of microwave-assisted synthesis to reduce reaction times .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with piperazine and isoxazole moieties have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzothiazole and piperazine demonstrate moderate to good activity against pathogens such as E. coli and S. aureus.
  • Antitumor Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies suggest that it can modulate specific signaling pathways associated with tumor growth.

Pharmacological Applications

The pharmacological applications of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole are broad-ranging:

  • Cancer Treatment : Preliminary studies indicate that this compound may be effective in targeting cancer cells, potentially serving as an anti-cancer agent.
  • Neurological Disorders : The ability of the compound to cross the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for treating neurological conditions.

Case Studies

Several studies have explored the biological activity of compounds related to 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole:

  • Antitumor Studies : A study on related compounds demonstrated significant anti-proliferative activity against breast cancer cell lines, indicating that similar mechanisms may be applicable to this compound.
  • Neuroimaging Applications : Research on isoxazole derivatives has shown their potential as positron emission tomography (PET) ligands for visualizing brain targets, which could provide insights into neurological applications.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of various bacterial strains
AntitumorInduces apoptosis in cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]isoxazole Derivatives with Varied Linkers and Substituents

Compound 159 (3-(4-((1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole)
  • Structural Differences : Replaces the sulfonylmethyl group with a triazolylmethyl linker.
  • Activity : Exhibits potent antitubercular activity (MIC = 6.16 μM against Mycobacterium tuberculosis H37Rv) via docking to pantothenate synthetase .
  • Key Features : The triazole linker enables π-π stacking and hydrogen bonding, while the bromo-trifluoromethylphenyl group enhances lipophilicity.
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)
  • Structural Differences : Features a phenethoxy linker and ethyl benzoate core instead of benzo[d]isoxazole.
  • Activity : Part of a series evaluated for kinase inhibition; the ester group may confer metabolic instability compared to sulfonamide .
PF 43(1) Derivatives (Triazolone-Piperazine-Dioxolane Complexes)
  • Structural Differences : Incorporate dichlorophenyl-dioxolane and triazolone moieties, diverging significantly from the benzo[d]isoxazole core.
  • Activity : Designed as antifungal agents, leveraging the dichlorophenyl group for targeting fungal cytochrome P450 enzymes .

Role of Piperazine Substituents

  • 4-Methylpiperazine (Target Compound): Enhances solubility and may reduce CNS toxicity compared to unsubstituted piperazine.
  • Triazolone-Linked Piperazine (PF 43(1) Derivatives): Piperazine acts as a spacer, optimizing spatial alignment for antifungal activity .
  • Phenethylamino-Linked Piperazine (I-6230 Series): Demonstrates the impact of nitrogen positioning on bioactivity, with pyridazine substituents influencing kinase selectivity .

Pharmacokinetic and Electronic Properties

Property Target Compound Compound 159 I-6473
Core Structure Benzo[d]isoxazole Benzo[d]isoxazole Ethyl Benzoate
Linker Sulfonylmethyl Triazolylmethyl Phenethoxy
Key Substituent 4-Methylpiperazine Bromo-trifluoromethylphenyl 3-Methylisoxazolyl
Electronic Profile Electron-withdrawing (sulfonamide) Mixed (triazole + CF₃) Electron-neutral (ester)
Metabolic Stability High (sulfonamide) Moderate (triazole) Low (ester)
Reported Activity Not explicitly stated in evidence Antitubercular (6.16 μM MIC) Kinase inhibition (qualitative)
Reference

Research Findings and Implications

  • Sulfonyl vs. Triazole Linkers : Sulfonamides generally improve metabolic stability and electronic effects, whereas triazoles offer versatile binding interactions. The target compound’s sulfonyl group may enhance target engagement in enzymatic inhibition compared to Compound 159’s triazole .

Biological Activity

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a compound belonging to the isoxazole family, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzo[d]isoxazole core, a sulfonyl group, and a 4-methylpiperazine moiety. These structural components contribute to its unique biological properties.

Property Details
IUPAC Name 3-[(4-methylpiperazin-1-yl)sulfonylmethyl]-1,2-benzoxazole
Molecular Formula C13H17N3O3S
CAS Number 68292-01-3

The biological activity of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole primarily involves its interaction with specific molecular targets. The compound can inhibit various enzymes and receptors associated with inflammatory and cancer pathways:

  • Enzyme Inhibition : It may inhibit enzymes involved in the inflammatory response or cancer progression.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that compounds within the isoxazole family exhibit antimicrobial properties. 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole has shown potential as an antimicrobial agent against various pathogens.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Analgesic and Anti-inflammatory Effects

In preclinical studies, this compound has demonstrated analgesic and anti-inflammatory effects, indicating its potential use in treating conditions like arthritis or other inflammatory diseases.

Study 1: Anticancer Activity

A study investigated the effects of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole on human cancer cell lines. The results showed significant inhibition of cell proliferation in several cancer types, suggesting its potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Evaluation

In another study, the compound was tested against common bacterial strains. The findings revealed that it exhibited antimicrobial activity comparable to established antibiotics, highlighting its potential use in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole, it is essential to compare it with similar compounds:

Compound Activity IC50 Value
3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazoleAnticancerVaries by substituent
FluoroisoxazolesAntimicrobialVaries by structure

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between a sulfonyl chloride intermediate and a piperazine derivative. For example, analogous syntheses of piperazinyl benzisothiazoles (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole) use refluxing ethanol at 80°C for 36 hours, achieving yields up to 85% . Adjusting solvent polarity (e.g., DMF for slower reactions) or using catalytic bases (e.g., K₂CO₃) can enhance regioselectivity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions, such as the methylpiperazinyl and sulfonyl groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 336.12). Purity analysis requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, referencing standards like pharmacopeial impurity profiles . Melting point determination (e.g., 215–217°C for analogous compounds) further validates crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and transformation products of this compound?

  • Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which assesses abiotic/biotic degradation pathways . Laboratory simulations might include:

  • Hydrolysis : Expose the compound to pH 3–9 buffers at 25–50°C, analyzing degradation via LC-MS.
  • Photolysis : Use UV light (254 nm) in aqueous solutions to identify photoproducts.
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae, following OECD guidelines. Data interpretation should account for partition coefficients (logP) and bioaccumulation potential derived from QSAR models.

Q. What methodologies are recommended for assessing structure-activity relationships (SAR) when modifying the piperazine or isoxazole moieties?

  • Methodological Answer : Systematic SAR studies require:

  • Core Modifications : Synthesize analogs with substituents like fluorinated piperazines or methylisoxazoles (e.g., ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate ) and compare bioactivity.
  • Biological Assays : Test antimicrobial activity via microdilution assays (MIC values against S. aureus or E. coli), correlating results with logD and hydrogen-bonding capacity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like bacterial dihydrofolate reductase.

Q. In cases of conflicting bioactivity data between in vitro and in vivo studies, what analytical strategies can resolve discrepancies?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties or metabolite interference. Strategies include:

  • Metabolite Profiling : Identify in vivo metabolites via LC-MS/MS and test their activity in vitro.
  • Bioavailability Studies : Measure plasma concentrations using LC-UV/MS after oral/administered doses in rodent models.
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs . Adjust formulations (e.g., nanoemulsions) to enhance solubility if poor absorption is observed.

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